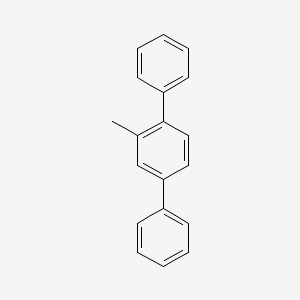

2-Methyl-1,4-diphenylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-1,4-diphenylbenzene , also known as p-terphenyl , belongs to a group of closely related aromatic hydrocarbons. It consists of a central benzene ring substituted with two phenyl groups. There are three substitution patterns: ortho-terphenyl , meta-terphenyl , and para-terphenyl . Commercial grade terphenyl is generally a mixture of these three isomers. These compounds have found applications in various fields, including heat storage and transfer agents .

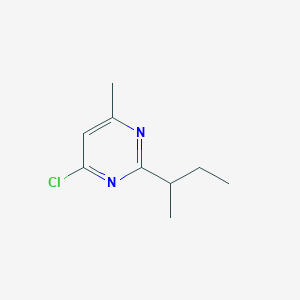

Molecular Structure Analysis

The molecular formula of p-terphenyl is C18H14 , with a molar mass of approximately 230.31 g/mol . It appears as a white powder and has a melting point range of 212 to 214°C . The compound is insoluble in water and exhibits a refractive index of 1.65 .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties and Reaction Sites

The application of derivatives of 1,4-diphenylbenzene, such as N,N′-diphenylbenzene-1,4-diamine and its various substituted forms, has been explored in the field of antioxidants. Kortišová, Breza, and Cibulková (2007) conducted a study on the reaction sites of these compounds, suggesting their potential effectiveness in antioxidant applications due to the formation of stable structures during dehydrogenation processes (Kortišová, Breza, & Cibulková, 2007).

Electropolymerization and Electrochromic Applications

Ma Chun (2008) investigated the electropolymerization of compounds like 1,4-di-2-thienylbenzene, which is structurally related to 2-Methyl-1,4-diphenylbenzene. The study demonstrated the potential use of these polymers in electrochromic devices due to their cyan-orange and red-green-blue electrochromism, indicating applications in electronic display technologies (Ma Chun, 2008).

Synthesis and Structural Applications

Cheng, Höger, and Fenske (2003) provided insights into the facile synthesis and X-ray structure of alkoxy-functionalized dibenzo[fg,op]naphthacenes, derived from compounds like 1,3-Bis(2-bromophenyl)-2,5-diphenylbenzenes. This study suggests applications in the field of material science and molecular engineering (Cheng, Höger, & Fenske, 2003).

Organic Light Emitting Diodes (OLEDs)

Xie et al. (2005) explored the use of 2,5-diphenyl-1,4-distyrylbenzene in OLEDs. The study highlighted its high-intensity solid-state emission, which is similar to its single-molecule characteristics. This indicates its potential for high-performance OLEDs (Xie et al., 2005).

Aggregation-Induced Emission Enhancement

Gao et al. (2010) conducted a time-resolved fluorescence study on molecules like CNDPASDB, which is structurally similar to 2-Methyl-1,4-diphenylbenzene. Their findings on aggregation-induced emission (AIE) and the restriction of intramolecular charge transfer state suggest applications in advanced fluorescence and light-emitting materials (Gao et al., 2010).

Catalytic Applications in Hydroarylation

Saravanakumar, Ramkumar, and Sankararaman (2011) explored the synthesis and structure of palladium complexes involving 1,4-diphenyl-3-methyl-1,2,3-triazol-5-ylidene, indicating its application in catalytic processes like hydroarylation of alkynes. This highlights its potential in synthetic chemistry and industrial applications (Saravanakumar, Ramkumar, & Sankararaman, 2011).

Eigenschaften

IUPAC Name |

2-methyl-1,4-diphenylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16/c1-15-14-18(16-8-4-2-5-9-16)12-13-19(15)17-10-6-3-7-11-17/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLPFGAPKAMFHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,4-diphenylbenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3008956.png)

![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3008959.png)

![dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B3008960.png)

![[6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine](/img/structure/B3008961.png)

![6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008965.png)

![N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008966.png)

![2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3008969.png)

![2,8,10-trimethyl-N-(1-phenylethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3008970.png)